

Spectral database for "11-Deoxymogroside IIE" NMR and mass spec data

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Compound of Interest

Compound Name: **11-Deoxymogroside IIE**

Cat. No.: **B12426993**

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An In-depth Technical Guide to the Spectral Database of **11-Deoxymogroside IIE**

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **11-Deoxymogroside IIE**, a cucurbitane triterpene glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Compound Information

Compound Name: **11-Deoxymogroside IIE** (also known as Mogroside IIE) Molecular Formula: C42H72O14^[1] Molecular Weight: 801.0 g/mol^[2] Structure: **11-Deoxymogroside IIE** is a triterpenoid saponin with a mogrol aglycone attached to two glucose moieties.^{[1][2]}

Mass Spectrometry Data

High-resolution mass spectrometry data provides confirmation of the molecular formula of **11-Deoxymogroside IIE**.

Ion	m/z (experimental)	m/z (calculated)	Error (ppm)	Molecular Formula
[M-H] ⁻	799.4738	799.4844	-1.6	C42H71O14

Table 1: Mass Spectrometry Data for **11-Deoxymogroside IIE**. Data obtained using Electrospray Ionization (ESI) in negative mode.[[1](#)]

NMR Spectral Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **11-Deoxymogroside IIE**. The data was acquired in CD_3OD .[[1](#)]

^{13}C NMR Data (125 MHz, CD_3OD)

Position	δc (ppm)	Position	δc (ppm)
1	39.0	22	35.8
2	27.5	23	32.5
3	89.2	24	78.1
4	40.1	25	71.9
5	57.2	26	27.1
6	29.4	27	26.8
7	34.9	28	26.1
8	41.5	29	17.2
9	51.2	30	28.9
10	38.1	Glc (C-3)	
11	24.1	1'	105.1
12	31.9	2'	75.2
13	48.9	3'	78.1
14	49.8	4'	71.8
15	33.1	5'	78.0
16	28.5	6'	62.9
17	52.1	Glc (C-24)	
18	18.5	1"	104.9
19	19.8	2"	75.1
20	36.1	3"	78.2
21	19.1	4"	71.7
5"	77.9		
6"	62.8		

Table 2: ^{13}C NMR Chemical Shift Assignments for **11-Deoxymogroside IIE** in CD_3OD .[\[1\]](#)

^1H NMR Data (500 MHz, CD_3OD)

Position	δ H (ppm), mult. (J in Hz)	Position	δ H (ppm), mult. (J in Hz)
1 α	1.45, m	16 α	2.05, m
1 β	1.05, m	16 β	1.65, m
2 α	1.95, m	17	1.60, m
2 β	1.75, m	18	0.85, s
3	3.25, dd (11.5, 4.5)	19	0.82, s
5	0.90, m	21	0.95, d (6.5)
6 α	1.50, m	22	1.40, m
6 β	1.35, m	23	1.30, m
7 α	1.55, m	24	3.80, m
7 β	1.25, m	26	1.22, s
9	1.20, m	27	1.20, s
11 α	1.60, m	28	1.08, s
11 β	1.40, m	29	0.98, s
12 α	1.70, m	30	1.30, s
12 β	1.50, m		
Glc (C-3)	Glc (C-24)		
1'	4.45, d (8.0)	1"	4.40, d (8.0)
2'	3.20, m	2"	3.18, m
3'	3.35, m	3"	3.32, m
4'	3.30, m	4"	3.28, m
5'	3.25, m	5"	3.22, m
6'a	3.85, dd (12.0, 2.0)	6'a	3.82, dd (12.0, 2.5)
6'b	3.65, dd (12.0, 5.5)	6"b	3.62, dd (12.0, 6.0)

Table 3: ^1H NMR Chemical Shift Assignments for **11-Deoxymogroside IIE** in CD_3OD .[\[1\]](#)

Experimental Protocols

Sample Preparation

Samples for NMR analysis were prepared by dissolving approximately 1.4-2 mg of the isolated compound in 130-150 μL of deuterated methanol (CD_3OD).[\[1\]](#) For mass spectrometry, samples (~ 0.1 mg) were diluted in a 50:50 mixture of acetonitrile (MeCN) and water (H_2O), with or without 0.1% ammonium hydroxide (NH_4OH), and introduced via direct infusion.[\[1\]](#)

NMR Spectroscopy

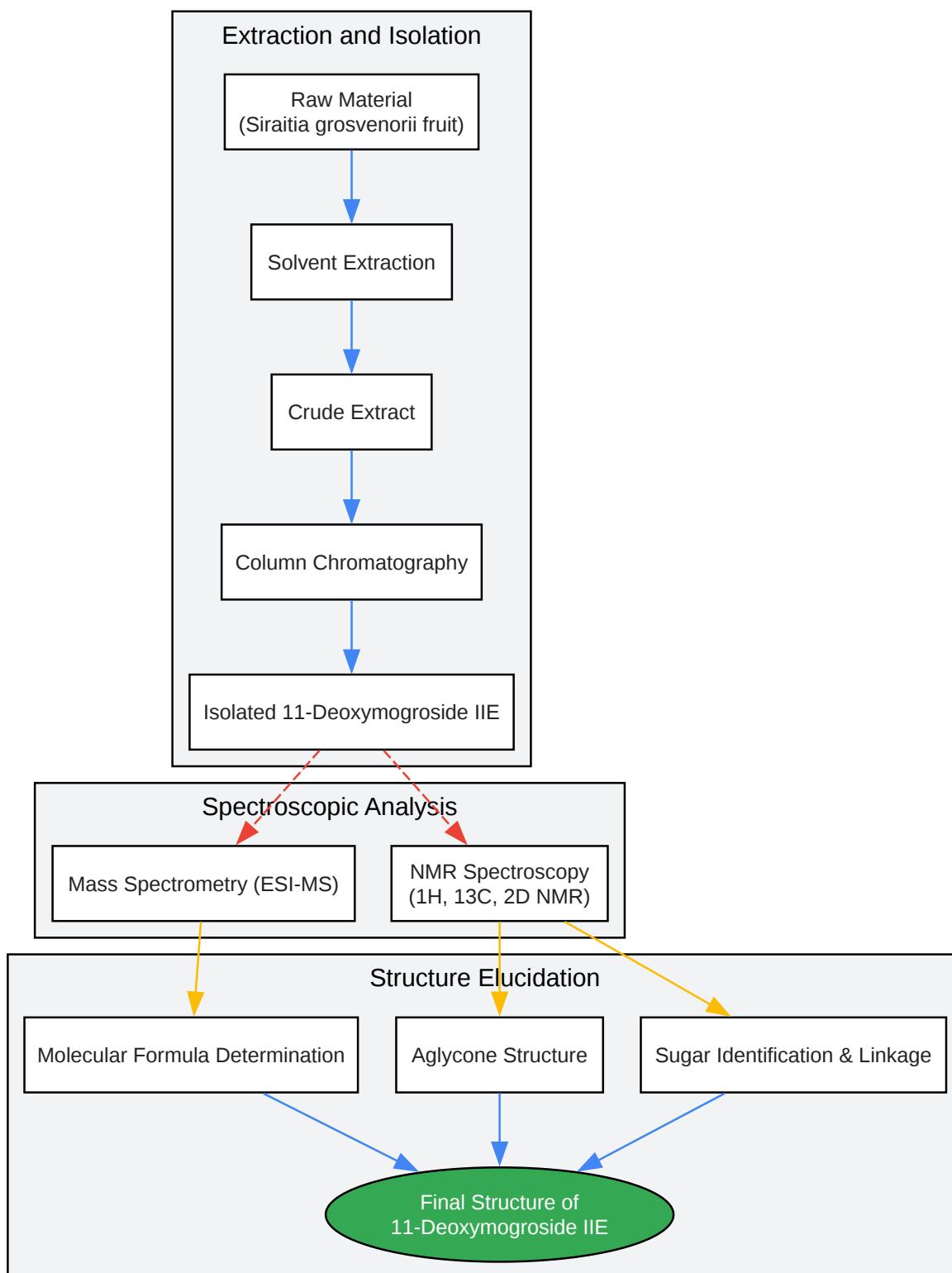
NMR data were acquired on a Bruker Avance 500 MHz instrument, equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[\[1\]](#) The ^1H and ^{13}C NMR spectra were referenced to the residual solvent signals of CD_3OD at δH 3.30 ppm and δC 49.0 ppm, respectively.[\[1\]](#) A suite of 1D and 2D NMR experiments, including ^1H , ^{13}C , COSY, HSQC-DEPT, HMBC, and NOESY, were utilized for the complete structural elucidation.[\[1\]](#)

Mass Spectrometry

Mass and tandem mass spectrometry (MS/MS) data were generated using a Waters QToF Micro mass spectrometer equipped with an electrospray ionization (ESI) source.[\[1\]](#) The analyses were conducted in the negative ESI mode.[\[1\]](#)

Data Interpretation and Structural Elucidation Workflow

The structural elucidation of **11-Deoxymogroside IIE** is a systematic process that integrates data from various analytical techniques. The following diagram illustrates the typical workflow.

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Caption: Workflow for the isolation and structural elucidation of **11-Deoxymogroside IIE**.

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References

- 1. iosrphr.org [iosrphr.org]
- 2. 7-Oxomogroside II E | C42H72O14 | CID 24721558 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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